The human tau protein is encoded by the MAPT gene located on chromosome 17q21. The gene undergoes alternative splicing to produce six isoforms, with the longest isoform containing 441 amino acids. Tau Peptide (1-16) corresponds to the N-terminal region of these isoforms, which is critical for initial interactions and modifications that influence tau's stability and aggregation behavior .
Tau Peptide (1-16) falls under the category of neuropeptides and specifically relates to microtubule-associated proteins. It is classified as a fragment of the tau protein, which itself is categorized as an intrinsically disordered protein due to its flexible structure and lack of stable secondary or tertiary conformations .
The synthesis of Tau Peptide (1-16) can be achieved through several methods, including solid-phase peptide synthesis (SPPS), which allows for precise control over peptide assembly. This method involves sequential addition of protected amino acids onto a solid support, followed by deprotection steps to facilitate chain elongation. The synthesis can also utilize native chemical ligation techniques to join peptide segments if longer constructs are desired .
In SPPS, specific strategies are employed to enhance yield and purity. For instance, shorter peptide segments (typically fewer than 50 amino acids) are synthesized first and then ligated together. This approach minimizes purification challenges associated with longer peptides due to their inherent instability and susceptibility to degradation . The synthesis process must account for potential post-translational modifications that may occur naturally in vivo.
Tau Peptide (1-16) consists of the following amino acid sequence: Met-Gly-Pro-Asp-Val-Thr-Ala-Gly-Gly-Gly-Gly-Gly-Gly-Asp-Glu. This sequence represents the initial segment of the tau protein, which is critical for its functional properties.
The molecular weight of Tau Peptide (1-16) is approximately 1,800 Da, and it features several polar and hydrophobic residues that contribute to its solubility and interaction with other cellular components. The N-terminal methionine often undergoes removal during post-translational modification processes, affecting the peptide's biological activity .
Tau Peptide (1-16) can participate in various chemical reactions typical for peptides, including hydrolysis under acidic or basic conditions, oxidation reactions involving disulfide bond formation if cysteine residues are present (though not in this specific peptide), and phosphorylation at serine or threonine residues.
The reactivity of this peptide can be influenced by its environment, particularly in physiological conditions where it may undergo phosphorylation by specific kinases. Understanding these reactions is essential for elucidating how tau pathology develops in neurodegenerative diseases .
The mechanism of action for Tau Peptide (1-16) primarily involves its role in microtubule stabilization and interaction with other cellular proteins. This segment is crucial for initiating the aggregation process that leads to neurofibrillary tangles seen in Alzheimer's disease.
Research indicates that modifications at this N-terminal region can significantly impact tau's propensity to aggregate. For instance, hyperphosphorylation at serine residues within this region can enhance tau's aggregation potential, contributing to disease pathology .
Tau Peptide (1-16) is generally soluble in aqueous solutions due to its polar amino acid composition. It exhibits a tendency to form alpha-helical structures under certain conditions, which may influence its interaction with microtubules.
The peptide has a high degree of flexibility due to its disordered nature, allowing it to interact with various partners within neuronal cells. Its stability can be affected by environmental factors such as pH and temperature .
Tau Peptide (1-16) has several applications in scientific research:
The tau protein was first identified in 1975 as a heat-stable factor essential for microtubule assembly in porcine brain extracts, earning its name as the "Tubulin binding protein" [1] [5]. Early biochemical characterization revealed tau as a neuronal microtubule-associated protein (MAP) critical for promoting tubulin polymerization and stabilizing axonal microtubules in mature neurons [1] [9]. The initial functional studies established tau’s role in maintaining neuronal architecture and facilitating intracellular transport through its microtubule-binding domains [5] [9]. By the mid-1980s, immunohistochemical studies identified tau as the core protein component of neurofibrillary tangles (NFTs) in Alzheimer’s disease (AD) brains, shifting research toward its pathological significance [1] [9]. This pivotal discovery linked tau’s biological functions to neurodegenerative processes and established the foundation for investigating tau abnormalities in disease contexts.
Table 1: Molecular Characteristics of Tau Peptide (1-16) (Human)
Property | Description |
---|---|
Amino Acid Sequence | H-Met-Ala-Glu-Pro-Arg-Gln-Glu-Phe-Glu-Val-Met-Glu-Asp-His-Ala-Gly-OH |
One-Letter Code | MAEPRQEFEVMEDHAG |
Molecular Formula | C₇₈H₁₁₈N₂₂O₂₈S₂ |
Molecular Weight | 1876.1 Da |
Peptide Location | N-terminal domain (residues 1-16 of full-length tau) |
Key Structural Features | Acidic residues (Glu, Asp), no phosphorylation sites |
Tauopathies represent a heterogeneous class of >20 neurodegenerative disorders characterized by insoluble tau protein aggregates in neurons and glial cells [4] [7]. Classification systems are based on:
Clinically, tauopathies manifest as distinct syndromes: Richardson syndrome (strongly associated with PSP pathology), corticobasal syndrome (linked to CBD), and behavioral variant frontotemporal dementia (bvFTD, often caused by PiD) [10]. The density and distribution of tau aggregates correlate with disease-specific symptoms, including motor impairment in PSP, asymmetric apraxia in CBD, and personality changes in bvFTD [4] [10].
Table 2: Major Tauopathies and Their Pathological Signatures
Disease | Tau Isoform | Inclusion Type | Clinical Syndromes |
---|---|---|---|
Alzheimer’s Disease (AD) | 3R + 4R | Neurofibrillary tangles, neurites | Amnestic dementia |
Progressive Supranuclear Palsy (PSP) | 4R | Tufted astrocytes, globose tangles | Richardson syndrome, postural instability |
Corticobasal Degeneration (CBD) | 4R | Astrocytic plaques, thread pathology | Corticobasal syndrome, asymmetric motor deficits |
Pick’s Disease (PiD) | 3R | Pick bodies, ballooned neurons | bvFTD, language impairment |
Chronic Traumatic Encephalopathy (CTE) | 3R/4R | Perivascular neuronal tangles | Behavioral changes, motor symptoms |
The N-terminal tau peptide (1-16) represents a critical fragment for investigating tau pathology mechanisms due to:
Research on this peptide provides a model system for investigating: 1) how tau fragmentation contributes to loss of physiological functions (e.g., microtubule stabilization), and 2) gain of toxic properties through aberrant protein interactions [6] [9]. Its study bridges structural biology with translational applications in tauopathy diagnostics and targeted therapeutics.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2